

New Frontiers in High-Energy Molecules: A Technical Guide to Novel C₁₂H₁₀N₂ Isomers

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Compound of Interest

Compound Name: C₁₂H₁₀N₂

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Fayetteville, AR – Researchers have computationally discovered two novel high-energy isomers of **C₁₂H₁₀N₂**, designated **C₁₂H₁₀N₂-Cs** and **C₁₂H₁₀N₂-C2v**. These "fused sandwich" structures, derived from cis-azobenzene, are predicted to be at least 100 kcal/mol higher in energy than their parent molecule, positioning them as potentially significant high-energy-density materials. Despite their high energy content, these isomers are believed to be kinetically stable.^{[1][2]} This whitepaper provides a comprehensive overview of their discovery, predicted properties, and proposed methodologies for their synthesis and characterization.

Introduction

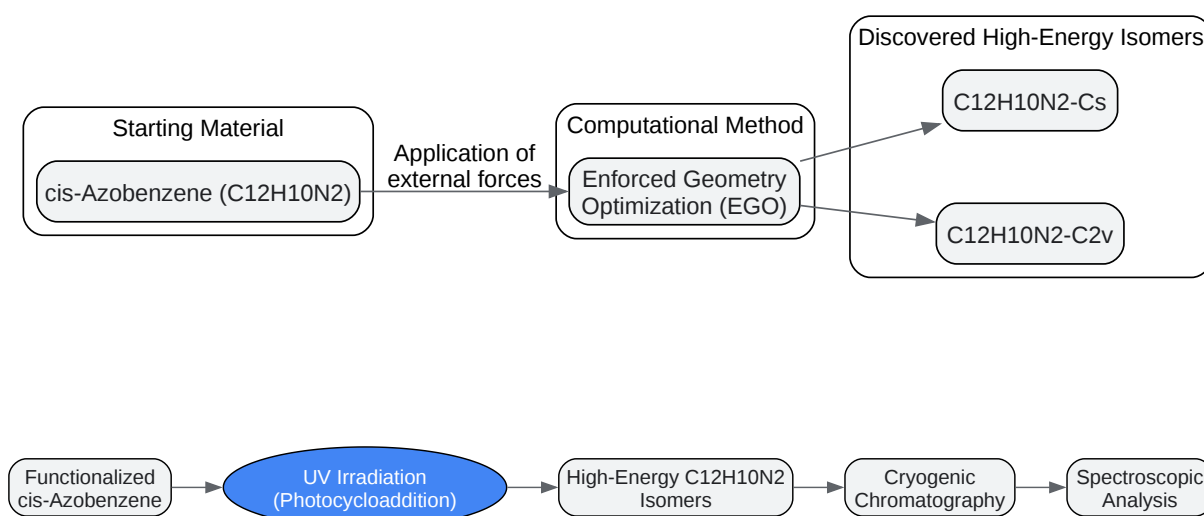
The quest for new high-energy-density materials (HEDMs) is a critical area of research with applications ranging from advanced propellants to novel explosives. Nitrogen-rich compounds are particularly promising candidates due to the large amount of energy released upon the formation of stable dinitrogen gas. This document details the theoretical discovery of two high-energy isomers of **C₁₂H₁₀N₂**, which represent a new frontier in the exploration of energetic molecules.

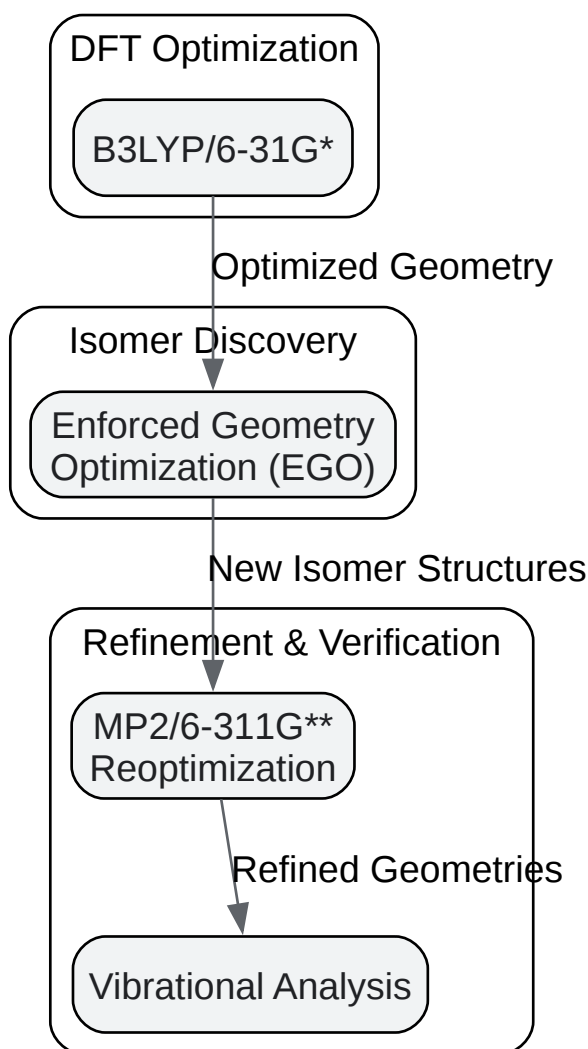
Computational Discovery

The new **C₁₂H₁₀N₂** isomers were discovered using a computational technique known as Enforced Geometry Optimization (EGO).^[3] This method involves applying external forces to

specific atoms within a molecule to explore its potential energy surface and identify new, metastable structures.

The discovery workflow began with the cis-conformer of azobenzene (**C₁₂H₁₀N₂**). By computationally "pushing" together symmetry-equivalent pairs of carbon atoms from the two phenyl rings, two new symmetrical "fused sandwich" isomers were identified.^[3] These isomers, designated **C₁₂H₁₀N₂-Cs** and **C₁₂H₁₀N₂-C_{2v}** based on their molecular symmetry, were found to be true minima on the potential energy surface, as confirmed by vibrational analysis.^[2]





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References

- 1. rsc.org [rsc.org]
- 2. Kinetically stable high-energy isomers of C₁₄H₁₂ and C₁₂H₁₀N₂ derived from cis-stilbene and cis-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetically stable high-energy isomers of C₁₄H₁₂ and C₁₂H₁₀N₂ derived from cis-stilbene and cis-azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
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